1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a methanone group attached to a tert-butylphenyl moiety
Mechanism of Action
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .
Mode of Action
(4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone acts as an inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA VII by (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone affects the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This enzyme promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the inhibition of hCA VII may represent a novel pharmacologic mechanism for the treatment of neuropathic pain .
Pharmacokinetics
The compound’s storage temperature is recommended to be sealed in dry, 2-8°c conditions , suggesting that it may be sensitive to temperature changes
Result of Action
The result of the action of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is the inhibition of hCA VII, which can lead to a decrease in the efflux of HCO3- ions through GABA A receptors . This can potentially reduce neuronal excitation and may have implications for the treatment of neuropathic pain .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone include temperature, as the compound should be stored in a dry environment at 2-8°C
Biochemical Analysis
Biochemical Properties
It has been found to interact with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The compound acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII .
Cellular Effects
In terms of cellular effects, (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone’s inhibition of hCA VII can influence cell function. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the compound’s inhibition of hCA VII could potentially impact these cellular processes.
Molecular Mechanism
The molecular mechanism of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone involves its interaction with hCA. The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the compound’s conformational flexibility and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzhydryl halide.
Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Substitution with the tert-Butylphenyl Group: The final step involves the substitution of the methanone group with a tert-butylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or tert-butylphenyl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound shares the benzhydrylpiperazine core but differs in the substituent groups, leading to different biological activities and applications.
1-[ω-(Benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds have a similar piperazine structure but are substituted with indole groups, which confer different pharmacological properties.
Uniqueness
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-28(2,3)25-16-14-24(15-17-25)27(31)30-20-18-29(19-21-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOWGBDYOBWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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